molecular formula C8H13ClN2O4 B13449861 Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride

Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride

Cat. No.: B13449861
M. Wt: 236.65 g/mol
InChI Key: FAAVXOSPFBQZEY-UHFFFAOYSA-N
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Description

Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is characterized by its spiro[3.4]octane core, which includes both oxygen and nitrogen atoms, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride typically involves the formation of the spirocyclic core followed by functional group modifications. One common method involves the reaction of a suitable precursor with a spirocyclization agent under controlled conditions. For example, a precursor containing a diazaspiro[3.4]octane core can be reacted with methyl chloroacetate in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses .

Properties

Molecular Formula

C8H13ClN2O4

Molecular Weight

236.65 g/mol

IUPAC Name

methyl 2-(6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetate;hydrochloride

InChI

InChI=1S/C8H12N2O4.ClH/c1-13-6(11)2-10-5-8(3-9-4-8)14-7(10)12;/h9H,2-5H2,1H3;1H

InChI Key

FAAVXOSPFBQZEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CC2(CNC2)OC1=O.Cl

Origin of Product

United States

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